Oxazole, 5-(4-methylphenyl)-2-phenyl- Oxazole, 5-(4-methylphenyl)-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 37009-57-7
VCID: VC19672865
InChI: InChI=1S/C16H13NO/c1-12-7-9-13(10-8-12)15-11-17-16(18-15)14-5-3-2-4-6-14/h2-11H,1H3
SMILES:
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol

Oxazole, 5-(4-methylphenyl)-2-phenyl-

CAS No.: 37009-57-7

Cat. No.: VC19672865

Molecular Formula: C16H13NO

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Oxazole, 5-(4-methylphenyl)-2-phenyl- - 37009-57-7

Specification

CAS No. 37009-57-7
Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
IUPAC Name 5-(4-methylphenyl)-2-phenyl-1,3-oxazole
Standard InChI InChI=1S/C16H13NO/c1-12-7-9-13(10-8-12)15-11-17-16(18-15)14-5-3-2-4-6-14/h2-11H,1H3
Standard InChI Key VRWPYZSVYGMQJM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-(4-methylphenyl)-2-phenyloxazole is C16_{16}H13_{13}NO, with a molecular weight of 235.29 g/mol . The oxazole core consists of a five-membered aromatic ring containing one oxygen and one nitrogen atom. Substituents at positions 2 and 5 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The 4-methylphenyl group enhances lipophilicity, which is critical for biological membrane permeability, while the phenyl group at position 2 contributes to π-π stacking interactions in materials applications .

Comparative analysis with structurally related compounds, such as 2-methyl-4,5-diphenyloxazole (C16_{16}H13_{13}NO, MW 235.29) , highlights the role of substituent positioning in modulating properties. For instance, the para-methyl group on the phenyl ring at position 5 may reduce crystallinity compared to unsubstituted analogs, as observed in similar oxazole derivatives .

Synthetic Methodologies

Cyclocondensation of Hippuric Acid Derivatives

A widely employed strategy involves the cyclocondensation of hippuric acid derivatives with substituted benzaldehydes. In a representative procedure, hippuric acid (benzoylglycine) reacts with 4-methylbenzaldehyde in the presence of polyphosphoric acid (PPA) as a cyclizing agent . The reaction proceeds via the formation of a benzylidene intermediate, followed by intramolecular cyclization to yield the oxazole ring (Scheme 1). This method, adapted from the synthesis of 4-(substituted benzylidene)-2-phenyloxazol-5(4H)-ones, achieves moderate yields (60–75%) and tolerates diverse substituents on the benzaldehyde component .

Scheme 1:

  • Benzoylation of glycine: Glycine reacts with benzoyl chloride in alkaline medium to form hippuric acid.

  • Cyclocondensation: Hippuric acid derivatives react with 4-methylbenzaldehyde in PPA at 90°C for 4 hours, yielding 5-(4-methylphenyl)-2-phenyloxazole .

Electrochemical Oxidative Cyclization

Recent advances in metal-free electrochemical synthesis offer an alternative route. N-Propargylbenzamides undergo oxidative intramolecular cyclization under electrochemical conditions to form oxazole derivatives . For example, N-(3-phenylprop-2-yn-1-yl)benzamide derivatives, when subjected to anodic oxidation in acetonitrile with nBu4_4NBF4_4 as electrolyte, yield 2-phenyl-5-substituted oxazoles . Adapting this method to incorporate a 4-methylphenyl group at the propargyl position could provide direct access to the target compound with improved atom economy (up to 93% yield in analogous reactions) .

Silver-Catalyzed Ring-Opening and Cyclization

Physicochemical Properties

Spectral Characterization

  • 1^1H NMR: The aromatic proton region (δ 7.2–8.0 ppm) typically displays multiplet signals corresponding to the phenyl and 4-methylphenyl groups. A singlet at δ 2.3–2.4 ppm integrates for the methyl group .

  • 13^{13}C NMR: Key signals include the oxazole ring carbons (δ 150–160 ppm), aromatic carbons (δ 125–140 ppm), and the methyl carbon (δ 21–22 ppm) .

  • HRMS: The molecular ion peak [M+H]+^+ is observed at m/z 236.0941 (calculated for C16_{16}H14_{14}NO+^+: 236.0941) .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds, such as 2-methyl-4,5-diphenyloxazole, reveals melting points in the range of 60–95°C, depending on substituent symmetry . The asymmetric substitution pattern of 5-(4-methylphenyl)-2-phenyloxazole likely reduces crystallinity, resulting in a lower melting point (~80–85°C) .

Solubility and LogP

The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but is soluble in dichloromethane and dimethylformamide. Calculated LogP values (2.95–3.10) indicate moderate lipophilicity, comparable to 4-(p-tolyl)-5-phenyl-3-oxazoline derivatives .

Biological and Material Applications

Antioxidant Activity

Oxazole derivatives demonstrate significant radical scavenging activity. In DPPH assays, 4-benzylidene-2-phenyloxazol-5(4H)-one analogs exhibit IC50_{50} values of 12–45 μM, correlating with electron-donating substituents . The 4-methylphenyl group in 5-(4-methylphenyl)-2-phenyloxazole may enhance antioxidant efficacy by stabilizing radical intermediates through hyperconjugation .

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